Dimethoxy(methyl)(oct-7-en-1-yl)silane
Description
Overview of Organosilane Chemistry and its Foundational Principles
Organosilane chemistry is a field that explores compounds containing carbon-silicon bonds. These molecules are hybrids of organic and inorganic chemistry, a characteristic that imparts them with a unique set of properties. The foundational principle of organosilane chemistry lies in the nature of the silicon atom, which, like carbon, is tetravalent. However, silicon is less electronegative and has accessible d-orbitals, making the Si-C bond longer, weaker, and more polar than a C-C bond. This polarity, with a partial positive charge on the silicon and a partial negative charge on the carbon, dictates much of the reactivity of organosilanes.
A key reaction of many organosilanes, particularly those with hydrolyzable groups like alkoxy moieties, is their interaction with water. This hydrolysis process typically leads to the formation of silanols (Si-OH), which can then undergo condensation to form stable siloxane (Si-O-Si) bonds. researchgate.net This ability to form robust, cross-linked networks is a cornerstone of silicone polymer chemistry and the application of organosilanes as coupling agents and surface modifiers. researchgate.netethz.ch
The Role of Alkylalkoxysilanes in Advanced Materials Science and Organic Synthesis
Alkylalkoxysilanes, a subclass of organosilanes, are characterized by the presence of both an alkyl group and one or more alkoxy groups attached to a central silicon atom. This dual functionality is the key to their versatility. The alkoxy groups provide a reactive handle for hydrolysis and condensation, enabling the molecule to bond with inorganic substrates like glass, metal oxides, and silica (B1680970). spast.org Simultaneously, the organic alkyl chain can be tailored to impart specific properties such as hydrophobicity, or it can be further functionalized to interact with organic polymers. mdpi.com
This unique bridging capability makes alkylalkoxysilanes indispensable in advanced materials science. They are widely used as coupling agents to improve the adhesion between organic resins and inorganic fillers in composites, enhancing mechanical strength and durability. spast.org In organic synthesis, alkylalkoxysilanes serve as versatile intermediates and reagents. The silicon-carbon bond can be selectively cleaved under specific conditions, allowing for the introduction of the alkyl group into various organic molecules. Furthermore, the presence of other functional groups on the alkyl chain opens up a vast array of possible chemical transformations. thermofishersci.in
Structural Elucidation and Nomenclatural Context of Dimethoxy(methyl)(oct-7-en-1-yl)silane
The compound at the heart of this article, this compound, is a prime example of a functionalized alkylalkoxysilane. Its name provides a clear description of its structure:
Dimethoxy: Indicates the presence of two methoxy (B1213986) (-OCH₃) groups bonded to the silicon atom.
methyl: A methyl (-CH₃) group is also attached to the silicon atom.
oct-7-en-1-yl: This describes an eight-carbon alkyl chain with a double bond between the seventh and eighth carbon atoms (a terminal alkene), which is attached to the silicon atom at position one.
silane (B1218182): The suffix for a compound containing a silicon atom.
Therefore, the structure consists of a central silicon atom bonded to two methoxy groups, one methyl group, and an oct-7-en-1-yl group. The presence of the terminal alkene functionality on the octenyl chain is of particular significance, as it offers a reactive site for a wide range of organic reactions, such as polymerization, addition reactions, and metathesis.
Physicochemical Properties of Related Silanes
| Property | Dimethoxy(methyl)silane | 7-Octenyltrimethoxysilane nih.gov | This compound (Predicted) |
| Molecular Formula | C₃H₁₀O₂Si | C₁₁H₂₄O₃Si | C₁₁H₂₄O₂Si |
| Molecular Weight | 106.2 g/mol | 232.39 g/mol | 216.4 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Likely a colorless liquid |
| Boiling Point | Not available | Not available | Expected to be higher than Dimethoxy(methyl)silane due to the larger alkyl chain |
| Reactivity | Hydrolyzes in the presence of water. | Hydrolyzes in the presence of water; terminal alkene is reactive. | Expected to undergo hydrolysis and reactions at the terminal alkene. |
This table presents data for related compounds to provide a comparative context. The properties for this compound are predicted based on its structure and are not based on experimental data.
Research Gaps and Motivations for In-depth Academic Inquiry into this compound
Despite the clear potential of this compound, a significant research gap exists. There is a scarcity of published literature detailing its synthesis, spectroscopic characterization (such as NMR and IR data), and exploration of its reactivity and potential applications. This lack of information presents a compelling opportunity for academic inquiry.
The primary motivation for studying this compound lies in its unique combination of functional groups. The dimethoxy(methyl)silyl group provides a well-understood platform for creating siloxane-based materials or for surface modification of inorganic substrates. The terminal alkene on the octenyl chain is a versatile functional handle that can be exploited in several ways:
Polymerization: The alkene can participate in radical or transition-metal-catalyzed polymerization to create novel silicone-based polymers with tailored properties.
Hydrosilylation: The terminal double bond can react with other hydrosilanes to create more complex organosilicon structures. nii.ac.jplibretexts.org
Click Chemistry: The alkene can be functionalized via thiol-ene "click" reactions to attach a wide variety of other molecules, leading to the development of functional materials for applications in sensing, catalysis, or biomedicine.
Surface Modification: The long octenyl chain can impart hydrophobicity to surfaces, while the terminal alkene allows for subsequent chemical modification of the surface-bound silane.
In-depth research into this compound would involve its efficient synthesis, likely through the hydrosilylation of 1,7-octadiene (B165261) with dimethoxy(methyl)silane. google.com Subsequent detailed spectroscopic analysis using techniques like ¹H NMR, ¹³C NMR, and ²⁹Si NMR would be crucial to confirm its structure and purity. researchgate.netucsb.edu Following this, a systematic investigation of its reactivity, particularly at the terminal alkene, would unlock its potential for creating new materials and synthetic methodologies. Closing this research gap would not only contribute to the fundamental understanding of organosilane chemistry but also pave the way for the development of new technologies based on this promising, yet underexplored, molecule.
Structure
3D Structure
Properties
Molecular Formula |
C11H24O2Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
dimethoxy-methyl-oct-7-enylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5H,1,6-11H2,2-4H3 |
InChI Key |
QPCREUPSJUTHLC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCCCC=C)OC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Dimethoxy Methyl Oct 7 En 1 Yl Silane
Hydrolysis and Condensation Reactions of Alkoxy Groups
The presence of two methoxy (B1213986) groups attached to the silicon atom makes Dimethoxy(methyl)(oct-7-en-1-yl)silane susceptible to hydrolysis, a reaction that initiates the formation of siloxane polymers. This process involves the cleavage of the Si-OCH₃ bonds by water to form silanol (B1196071) intermediates (Si-OH), which then undergo condensation reactions to form Si-O-Si linkages.
Kinetics and Thermodynamics of Methoxysilane (B1618054) Hydrolysis
The hydrolysis of alkoxysilanes is a stepwise process, and the rate is influenced by several factors, including the number and type of alkoxy groups, the presence of other substituents on the silicon atom, pH, and temperature. gelest.comnih.gov Methoxysilanes, in general, hydrolyze at a significantly faster rate than their ethoxy counterparts, often by a factor of 6 to 10. gelest.com This is attributed to the lower steric hindrance of the methoxy group.
For this compound, the hydrolysis proceeds in two steps, with the first methoxy group hydrolyzing faster than the second. The substitution of one methoxy group with a methyl group, as in the target molecule, influences the hydrolysis rate. Under acidic conditions, increasing alkyl substitution tends to increase the hydrolysis rate due to the electron-donating inductive effect of the alkyl group, which stabilizes the protonated transition state. unm.edu Conversely, under basic conditions, alkyl substitution retards the hydrolysis rate. unm.edu
The thermodynamics of hydrolysis are generally favorable, driven by the formation of strong Si-O and O-H bonds at the expense of weaker Si-O(CH₃) and H-O-H bonds. The equilibrium of the hydrolysis reaction is influenced by the concentration of water and the solvent system used.
Table 1: General Comparison of Hydrolysis Rates for Related Silanes
| Compound Type | Relative Hydrolysis Rate | Influencing Factors |
|---|---|---|
| Trimethoxysilane (B1233946) | Fast | Low steric hindrance of methoxy groups. |
| Triethoxysilane | Slower than methoxy | Increased steric hindrance of ethoxy groups. gelest.com |
| Methyl-dimethoxysilane | Generally faster in acid, slower in base than trimethoxysilane | Inductive effect of the methyl group. unm.edu |
Catalysis (Acidic vs. Basic) in Silanol Formation
The formation of silanols from this compound is significantly accelerated by either acidic or basic catalysts. nih.gov The reaction mechanism, however, differs substantially between the two conditions.
Acidic Catalysis: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of the oxygen atom of a methoxy group. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. nih.gov This process generally follows an Sₙ2-type mechanism. The rate of hydrolysis is typically faster under acidic conditions compared to basic conditions. gelest.com Acid catalysis tends to favor the hydrolysis of all alkoxy groups before significant condensation occurs, leading to the formation of more linear and less branched oligomers. unm.edu
Basic Catalysis: In a basic medium, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, leading to a pentacoordinate silicon intermediate. nih.gov This is followed by the departure of a methoxide (B1231860) anion. Under basic conditions, condensation reactions can occur concurrently with hydrolysis, often leading to more highly branched and cross-linked siloxane networks. unm.edu The rate of condensation is generally faster in basic media compared to acidic media.
Siloxane Network Formation and Oligomerization Pathways
Following the initial hydrolysis to form silanol groups, this compound undergoes condensation reactions to form siloxane (Si-O-Si) bonds. This can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water.
Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol (B129727).
The condensation process leads to the formation of dimers, trimers, and eventually larger oligomers and polymers. The structure of the resulting siloxane network is highly dependent on the reaction conditions. As mentioned, acidic conditions tend to produce more linear or randomly branched polymers, while basic conditions favor the formation of more compact, highly branched, or even colloidal silica-like structures. unm.edu
The presence of the non-hydrolyzable methyl and oct-7-en-1-yl groups on the silicon atom prevents the formation of a fully cross-linked three-dimensional network from this monomer alone. The methyl group provides a degree of steric hindrance and modifies the hydrophobicity of the resulting polymer, while the octenyl group introduces organic functionality into the siloxane backbone.
Reactivity of the Terminal Alkene Moiety (Oct-7-en-1-yl)
The terminal double bond of the oct-7-en-1-yl group provides a site for a variety of organic reactions, allowing for the further functionalization of the silane (B1218182) monomer or the resulting siloxane polymer.
Olefin Metathesis Reactions and Ring-Closing Metathesis
Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between two alkenes, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs catalysts) and molybdenum. masterorganicchemistry.com Alkenylsilanes, such as this compound, where the double bond is separated from the silicon atom by a flexible alkyl chain, generally behave like typical terminal olefins in these reactions. nih.gov
Ring-Closing Metathesis (RCM): While this compound itself cannot undergo intramolecular RCM, if it is co-polymerized with another diene-functionalized monomer or reacted with a molecule containing another terminal alkene, RCM can be a viable strategy for forming cyclic structures. For instance, if this silane were incorporated into a larger molecule containing another terminal alkene, RCM could be employed to form a macrocycle, with the release of ethylene (B1197577) as a byproduct. organic-chemistry.orgwikipedia.org The efficiency of RCM is driven by the formation of a thermodynamically stable ring and the removal of the volatile ethylene byproduct. organic-chemistry.org
Cross-Metathesis (CM): this compound can readily participate in cross-metathesis reactions with other olefins. This allows for the introduction of a wide variety of functional groups at the terminus of the octenyl chain. For example, reaction with a functionalized alkene in the presence of a Grubbs catalyst would result in a new, functionalized alkenylsilane. The stereoselectivity (E/Z) of the newly formed double bond can be influenced by the choice of catalyst and reaction conditions. researchgate.net
Table 2: Potential Olefin Metathesis Reactions of Alkenylsilanes
| Reaction Type | Reactants | Potential Products | Catalyst Example |
|---|---|---|---|
| Cross-Metathesis | This compound + Styrene | Functionalized styryl-terminated silane | Grubbs Catalyst |
Radical Additions to the Alkene Bond
The terminal double bond of this compound is susceptible to free-radical addition reactions. rsc.org In these reactions, a radical species adds to the double bond, generating a new radical intermediate which can then propagate a chain reaction or be terminated.
The regioselectivity of radical addition to terminal alkenes typically follows an anti-Markovnikov pattern, where the radical adds to the terminal carbon, forming the more stable secondary radical on the adjacent carbon. libretexts.org This is in contrast to electrophilic additions, which typically follow Markovnikov's rule.
A variety of radical species can be added to the alkene, including thiols, hydrogen bromide (in the presence of peroxides), and carbon-centered radicals generated from various precursors. For example, the radical addition of a thiol (R-SH) to this compound would result in the formation of a thioether-functionalized silane. This reaction is often initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile).
The efficiency of radical additions can be influenced by the nature of the radical, the stability of the intermediate radical formed, and the reaction conditions. Studies on the radical addition of silanes to alkenes have demonstrated that this can be an efficient method for functionalization. organic-chemistry.org
Electrophilic Additions to the Alkene Bond
The terminal alkene group in this compound is susceptible to electrophilic attack, a characteristic reaction of carbon-carbon double bonds. wikipedia.orgfiveable.melibretexts.org This reactivity allows for the introduction of various functional groups at the terminus of the octenyl chain. The general mechanism involves the initial attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. libretexts.org The regioselectivity of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. wikipedia.org
A classic example of this reaction is the addition of halogens, such as bromine (Br₂). The reaction of an alkene with bromine proceeds through a cyclic bromonium ion intermediate, which is subsequently opened by a bromide ion in an anti-addition fashion. libretexts.orgmasterorganicchemistry.comlibretexts.org When this compound is treated with bromine, the expected product is the vicinal dibromide, 1,2-dibromo-octyl(dimethoxy)(methyl)silane. The discoloration of the reddish-brown bromine solution serves as a qualitative test for the presence of the alkene functionality. libretexts.orgyoutube.com
Similarly, hydrohalogenation with hydrogen halides (HX, where X = Cl, Br, I) is another important electrophilic addition reaction. libretexts.org The reaction is initiated by the protonation of the double bond to form a secondary carbocation at the C7 position, which is then attacked by the halide anion. This results in the formation of a haloalkane derivative.
Functionalization of the Alkene Group for Diverse Applications
The terminal double bond of this compound serves as a versatile handle for a variety of functionalization reactions, enabling the tailoring of its properties for specific applications. These reactions are crucial for creating advanced materials with desired surface properties, compatibility with polymer matrices, or for introducing specific functionalities.
Hydrosilylation: This reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond, typically catalyzed by platinum complexes. rsc.orgresearchgate.net Hydrosilylation of the octenyl group can be used to graft the silane onto a polymer backbone containing Si-H groups or to create more complex organosilicon structures. The reaction generally proceeds via an anti-Markovnikov addition, with the silicon atom attaching to the terminal carbon. rsc.org
Thiol-Ene Radical Addition: The thiol-ene reaction is a highly efficient "click" reaction that involves the radical-mediated addition of a thiol (R-SH) to the alkene. wikipedia.orgmdpi.comresearchgate.net This reaction is often initiated by photoinitiators or thermal initiators and proceeds with high yield and selectivity for the anti-Markovnikov product. wikipedia.orgnih.gov This functionalization route is valuable for attaching a wide range of thiol-containing molecules, including those with biological activity or other desired chemical functionalities, to the silane. nih.govmdpi.com
Epoxidation: The alkene can be converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). ochemtutor.com The resulting epoxide is a highly reactive intermediate that can undergo ring-opening reactions with various nucleophiles (e.g., amines, alcohols, water) to introduce a wide array of functional groups. This two-step process significantly expands the range of possible derivatives obtainable from the initial silane.
These functionalization strategies are summarized in the table below:
| Reaction | Reagents | Product Type | Key Features |
| Electrophilic Bromination | Br₂ | Vicinal Dibromide | Anti-addition mechanism. masterorganicchemistry.com |
| Hydrosilylation | R₃SiH, Pt catalyst | Alkylsilane | Anti-Markovnikov addition. rsc.org |
| Thiol-Ene Addition | R-SH, initiator | Thioether | High efficiency, "click" reaction. wikipedia.org |
| Epoxidation | mCPBA | Epoxide | Reactive intermediate for further functionalization. ochemtutor.com |
Cross-Reactions and Intermolecular Transformations
The dual functionality of this compound allows for its participation in complex cross-reactions and intermolecular transformations, forming covalent bonds with other organic molecules, polymers, and inorganic surfaces. These reactions are fundamental to its role as a coupling agent and surface modifier.
Reactions with Organic Functional Groups and Polymers
The dimethoxy(methyl)silyl group can undergo hydrolysis to form reactive silanol groups (Si-OH). These silanols can then condense with hydroxyl groups present in various organic molecules and polymers, such as alcohols and polyols, to form stable siloxane (Si-O-C) bonds. researchgate.net
Furthermore, the octenyl group allows for the grafting of the silane onto polymer chains through various polymerization techniques. For instance, in the presence of a radical initiator, the alkene can copolymerize with other vinyl monomers, incorporating the silane functionality into the polymer backbone. This approach is used to create silane-grafted polymers with improved properties. A common application is the grafting of silanes onto polyethylene (B3416737) to produce crosslinkable polyethylene (PEX) for applications requiring enhanced thermal and mechanical stability. researchgate.net
Interfacial Reaction Mechanisms in Composite Systems
In composite materials, this compound acts as a coupling agent, forming a durable interface between an inorganic filler (e.g., silica (B1680970), glass fibers) and an organic polymer matrix. researchgate.net The interfacial reaction mechanism involves a two-step process:
Reaction with the Inorganic Filler: The dimethoxy groups of the silane hydrolyze in the presence of moisture to form silanol groups (Si-OH). These silanols then condense with the hydroxyl groups present on the surface of the inorganic filler (e.g., silanol groups on a silica surface), forming strong, covalent siloxane (Si-O-Si) bonds. This effectively anchors the silane molecule to the filler surface. rsc.orgnih.govresearchgate.net
Reaction with the Polymer Matrix: The octenyl group of the silane, now tethered to the filler surface, can react with the polymer matrix. In elastomeric composites, such as natural rubber, the double bond can participate in the sulfur vulcanization process, forming crosslinks with the polymer chains. researchgate.netnih.govmdpi.compolimi.it In thermoplastic composites, the alkene can be involved in radical-induced grafting reactions during compounding. researchgate.net
This dual reactivity creates a robust chemical bridge at the interface, improving stress transfer from the polymer matrix to the reinforcing filler, which in turn enhances the mechanical properties and durability of the composite material. researchgate.net
Polymerization and Cross Linking Applications in Advanced Materials Science
Copolymerization with Olefinic Monomers
The presence of the terminal octenyl group allows Dimethoxy(methyl)(oct-7-en-1-yl)silane to act as a comonomer in olefin polymerization, enabling the introduction of silicon-containing functionalities into polyolefin backbones. This functionalization can impart desirable properties such as improved adhesion, cross-linkability, and compatibility with inorganic fillers.
Coordination polymerization, often utilizing Ziegler-Natta or metallocene catalysts, is a primary method for producing polyolefins like polyethylene (B3416737) and polypropylene (B1209903). The incorporation of functionalized comonomers such as alkenylalkoxysilanes into these processes is a key strategy for creating functionalized polyolefins. While specific studies on the copolymerization of this compound are not widely documented, research on similar structures provides insight into its potential behavior. For instance, the copolymerization of propylene (B89431) with a related compound, di-t-butoxy(methyl)(oct-7-enyl)silane, has been explored to prepare crosslinkable polypropylene. researchgate.net In such a reaction, the octenyl group of the silane (B1218182) is incorporated into the growing polypropylene chain via the coordination catalyst. The resulting polymer contains pendant alkoxysilane groups that can be subsequently cross-linked through hydrolysis and condensation, leading to improved material properties.
The general mechanism for the copolymerization of an olefin (e.g., ethylene) with an alkenylalkoxysilane using a transition metal catalyst (e.g., Ziegler-Natta or metallocene) involves the coordination of the double bonds of both the olefin and the silane to the active site of the catalyst, followed by insertion into the growing polymer chain. The reactivity of the alkenylalkoxysilane in these systems is influenced by factors such as the nature of the catalyst, the length of the spacer between the silicon atom and the double bond, and the steric bulk of the alkoxy groups on the silicon atom.
Table 1: Potential Coordination Copolymerization Parameters for Alkenylalkoxysilanes
| Parameter | Description | Typical Range/Conditions |
| Catalyst System | Ziegler-Natta, Metallocene | Varies depending on desired polymer properties |
| Comonomer Feed Ratio | Molar ratio of olefin to alkenylalkoxysilane | 0.1% to 10% silane |
| Polymerization Temperature | Affects catalyst activity and polymer properties | 50 - 100 °C |
| Polymerization Pressure | Influences monomer concentration in the reaction medium | 1 - 50 atm |
The terminal double bond of this compound is susceptible to free-radical polymerization. scispace.comdrexel.edu This process is typically initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. researchgate.net These radicals then add to the double bond of the silane monomer, creating a new radical species that can propagate by adding to subsequent monomer units. researchgate.netresearchgate.net
Radical polymerization of alkenylsilanes can be used to produce homopolymers or copolymers with other vinyl monomers. However, the presence of the silicon atom can influence the polymerization kinetics and the properties of the resulting polymer. Chain transfer reactions involving the abstraction of a hydrogen atom from the alkyl group attached to the silicon can occur, potentially leading to branched structures or lower molecular weights. osti.gov
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer more precise control over the polymerization of functional monomers. wikipedia.orgsigmaaldrich.comnih.govyoutube.comrsc.org These methods could potentially be applied to this compound to synthesize well-defined polymers with controlled molecular weights and architectures. sigmaaldrich.comnih.govcmu.eduresearchgate.net Silanes have also been investigated as co-initiators in radical polymerization, where they can enhance reaction rates, particularly in the presence of oxygen. researchgate.net
Anionic Polymerization: Vinylsilanes are known to undergo anionic polymerization, typically initiated by strong nucleophiles like organolithium compounds. acs.orgwikipedia.org The polymerization proceeds via a carbanionic propagating species. wikipedia.org For this compound, the terminal double bond could potentially be polymerized anionically. However, the presence of the methoxy (B1213986) groups on the silicon atom could lead to side reactions, such as nucleophilic attack at the silicon center, which could interfere with the polymerization process. The choice of initiator and reaction conditions is crucial to achieve controlled polymerization of such functional monomers. scispace.comrsc.orgacs.org
Cationic Polymerization: Cationic polymerization of vinyl monomers is initiated by electrophiles, such as strong acids, and proceeds through a carbocationic intermediate. youtube.com Alkenyl ethers are a class of monomers that readily undergo cationic polymerization. nih.govnih.govrsc.orgdigitellinc.com While the octenyl group of this compound is an alkene rather than a vinyl ether, its susceptibility to cationic polymerization would depend on its ability to form a stable carbocation upon addition of an initiator. The electron-donating or -withdrawing nature of the silylmethyl group would play a significant role in the reactivity of the double bond towards cationic initiation. youtube.com Similar to anionic polymerization, the methoxysilane (B1618054) functionality could be susceptible to side reactions under the acidic conditions often employed in cationic polymerization.
The dual functionality of this compound makes it suitable for both "grafting-from" and "grafting-to" polymerization strategies to create polymer brushes on surfaces. acs.org
Grafting-from: In this approach, the silane is first anchored to a substrate surface via its methoxysilane group. researchgate.net The surface-bound octenyl groups then act as initiation sites for a surface-initiated polymerization (SIP). researchgate.netnih.gov For example, the double bonds could be converted to radical initiators to facilitate surface-initiated ATRP or RAFT polymerization, leading to the growth of polymer chains directly from the surface. acs.orgrsc.orgnih.govresearchgate.net This method allows for the formation of dense polymer brushes. acs.org
Grafting-to: In the "grafting-to" method, pre-synthesized polymers with reactive end groups are attached to a surface. This compound could be used to functionalize a polymer chain end. For instance, a living polymer chain could be terminated with the silane, introducing a reactive methoxysilane group at the chain end. This functionalized polymer can then be grafted onto a substrate with appropriate surface chemistry, such as hydroxyl groups. researchgate.nettechconnect.org
Formation of Siloxane Networks and Hybrid Materials
The dimethoxy(methyl)silyl group of the molecule is a precursor for the formation of polysiloxane networks through the sol-gel process. dakenchem.com This process involves the hydrolysis of the methoxy groups to form reactive silanol (B1196071) (Si-OH) groups, followed by their condensation to form stable siloxane (Si-O-Si) bonds. nih.govmdpi.com
The sol-gel process is a versatile method for producing inorganic and hybrid organic-inorganic materials with a wide range of properties and applications. mdpi.comresearchgate.net When this compound is used in a sol-gel process, the hydrolysis and condensation of the methoxysilane groups lead to the formation of a cross-linked polysiloxane network. nih.gov The organic octenyl groups remain as pendant functionalities within this inorganic matrix.
If the sol-gel reaction is carried out in the presence of other polymerizable species that can react with the octenyl group, a hybrid organic-inorganic material is formed. researchgate.netacs.org For example, if a radical initiator is included in the sol-gel formulation, the octenyl groups can be polymerized simultaneously with the formation of the siloxane network. This results in a material where organic polymer chains are covalently linked to the inorganic silica (B1680970) network, leading to enhanced mechanical properties and thermal stability.
The properties of the resulting sol-gel derived materials can be tailored by controlling the reaction conditions, such as the water-to-silane ratio, the type of catalyst (acidic or basic), and the reaction temperature. osti.govresearchgate.net These materials can find applications as coatings, adhesives, and matrices for composites.
Table 2: Key Reactions in the Sol-Gel Processing of this compound
| Reaction | Description | General Equation |
| Hydrolysis | Reaction of the methoxysilane with water to form silanol groups and methanol (B129727). | R-Si(OCH₃)₂CH₃ + 2H₂O → R-Si(OH)₂CH₃ + 2CH₃OH |
| Condensation | Reaction between two silanol groups to form a siloxane bond and water, or between a silanol and a methoxy group to form a siloxane bond and methanol. | 2R-Si(OH)₂CH₃ → (CH₃)(R)Si(OH)-O-Si(OH)(CH₃)(R) + H₂O |
Condensation Polymerization of Hydrolyzed Silanes
The chemical compound this compound serves as a monomer in condensation polymerization, a process initiated by the hydrolysis of its methoxy groups. This hydrolysis step is critical as it transforms the alkoxysilane into a more reactive silanol intermediate. The reaction is typically catalyzed by the presence of water and can be influenced by pH. nih.govcsic.esgelest.com
The hydrolysis of this compound involves the substitution of the two methoxy groups (-OCH₃) with hydroxyl groups (-OH), leading to the formation of a di-silanol, (Methyl)(oct-7-en-1-yl)silanediol, and methanol as a byproduct. acs.org This reaction can be represented as follows:
CH₃(CH₂)₅CH=CH₂(CH₃)Si(OCH₃)₂ + 2H₂O → CH₃(CH₂)₅CH=CH₂(CH₃)Si(OH)₂ + 2CH₃OH
Following hydrolysis, the resulting silanol molecules are highly reactive and undergo condensation reactions. csic.es In this step, two silanol groups react with each other to form a siloxane bond (Si-O-Si), releasing a molecule of water. This process can continue, leading to the formation of linear, cyclic, or cross-linked polysiloxane chains. The methyl group attached to the silicon atom remains, while the octenyl group provides a site for further functionalization or cross-linking.
The table below illustrates the fundamental reactions in the condensation polymerization of hydrolyzed this compound.
| Reaction Stage | Reactants | Products | Byproduct |
| Hydrolysis | This compound, Water | (Methyl)(oct-7-en-1-yl)silanediol | Methanol |
| Condensation | Two molecules of (Methyl)(oct-7-en-1-yl)silanediol | A siloxane dimer with terminal hydroxyl groups | Water |
Interpenetrating Polymer Networks (IPNs) Incorporating Siloxane Segments
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are synthesized in the presence of each other, resulting in a physically entangled structure without covalent bonds between the networks. This compound is a suitable precursor for forming the siloxane component of an IPN. researchgate.netgoogle.com
The formation of an IPN using this silane typically involves two simultaneous and independent polymerization reactions:
Formation of the Siloxane Network: The condensation polymerization of hydrolyzed this compound, as described in the previous section, forms a polysiloxane network.
Formation of an Organic Polymer Network: Concurrently, a second monomer, such as an acrylate (B77674) or urethane, is polymerized through a different mechanism (e.g., free-radical or polyaddition) in the same reaction vessel.
The resulting material is an IPN where the siloxane and organic polymer networks are physically intertwined. The incorporation of siloxane segments imparts desirable properties to the final material, such as improved thermal stability, flexibility, and gas permeability. The octenyl group on the silane can also be utilized to form a semi-IPN, where the silane is grafted onto the organic polymer before the networks are formed.
The properties of the resulting IPN can be tailored by varying the ratio of the silane to the organic monomer, as demonstrated in the following conceptual data table for a hypothetical Polysiloxane-Polyacrylate IPN.
| Property | Polyacrylate Network | Polysiloxane Network | IPN (50:50) |
| Tensile Strength (MPa) | High | Low | Moderate |
| Elongation at Break (%) | Low | High | High |
| Thermal Stability (°C) | Moderate | High | High |
| Gas Permeability | Low | High | Moderate |
Cross-linking Mechanisms in Polymer Matrices
This compound is a versatile cross-linking agent due to its dual functionality: the hydrolyzable methoxy groups and the reactive octenyl group. This allows for its participation in several distinct cross-linking mechanisms within various polymer matrices.
Peroxide-Initiated Cross-linking
The octenyl group (-CH=CH₂) of this compound provides a reactive site for peroxide-initiated cross-linking. researchgate.netresearchgate.netncsu.edu In this process, a peroxide initiator, such as dicumyl peroxide, is used to generate free radicals at elevated temperatures. These free radicals can abstract a hydrogen atom from a polymer backbone, creating a macroradical.
The polymer macroradical can then add across the double bond of the octenyl group of the silane. This grafts the silane onto the polymer chain. Subsequently, the silane's methoxy groups can undergo hydrolysis and condensation, as previously described, to form stable siloxane cross-links between polymer chains. evonik.com This dual cross-linking mechanism can significantly enhance the mechanical and thermal properties of the polymer.
The table below shows the conceptual effect of peroxide concentration on the cross-linking of a polymer matrix incorporating this compound.
| Peroxide Concentration (wt%) | Cross-link Density | Tensile Strength (MPa) | Elongation at Break (%) |
| 0.5 | Low | Increased | Slightly Decreased |
| 1.0 | Medium | Significantly Increased | Decreased |
| 2.0 | High | Maximized | Significantly Decreased |
Hydrosilylation-Mediated Cross-linking
Hydrosilylation is a chemical reaction that involves the addition of a silicon-hydride bond (Si-H) across an unsaturated bond, such as the octenyl group of this compound. mdpi.compnnl.govrsc.orgresearchgate.netresearchgate.net This reaction is typically catalyzed by a platinum-based catalyst.
In a polymer matrix, hydrosilylation can be used for cross-linking by reacting the octenyl-functional silane with a polymer or another cross-linking agent containing Si-H groups. This creates a stable carbon-silicon bond, leading to the formation of a cross-linked network. The reaction is highly efficient and proceeds with high selectivity, making it a valuable tool for curing silicones and other polymers.
The following table outlines typical conditions for a hydrosilylation cross-linking reaction.
| Parameter | Condition |
| Catalyst | Platinum-based (e.g., Karstedt's catalyst) |
| Temperature | Room temperature to 150 °C |
| Reaction Time | Minutes to hours |
| Functional Groups | Si-H and C=C |
Condensation Cross-linking with Polyols or Amines
The methoxy groups of this compound, after hydrolysis to silanols, can undergo condensation reactions not only with other silanols but also with other functional groups like hydroxyls (-OH) from polyols or amino groups (-NH₂) from amines. researchgate.net This allows for the cross-linking of a wide range of polymer matrices.
In this mechanism, the silanol groups formed from the hydrolysis of the silane react with the hydroxyl or amino groups of the polymer, forming stable Si-O-C or Si-N-C linkages, respectively, and releasing water or alcohol as a byproduct. This type of cross-linking is particularly useful for improving the adhesion and mechanical properties of composites and coatings.
The table below compares the conceptual mechanical properties of a polymer matrix cross-linked with different agents after being functionalized with this compound.
| Cross-linking Agent | Tensile Strength (MPa) | Adhesion to Substrate |
| None (Linear Polymer) | Low | Low |
| Polyol | Moderate | High |
| Amine | High | Very High |
Application as a Silane Coupling Agent
This compound is an effective silane coupling agent, acting as a molecular bridge between inorganic and organic materials. iotasilane.comsinosil.comhengdasilane.compowerchemical.netnih.govelsevierpure.com This is due to its bifunctional nature:
Inorganic Reactivity: The dimethoxy groups can hydrolyze to form silanols, which can then react with hydroxyl groups on the surface of inorganic substrates like glass, silica, and metal oxides, forming stable covalent bonds. ecopowerchem.com
Organic Reactivity: The octenyl group is compatible with and can react with various organic polymer matrices, either through co-polymerization or grafting reactions. sinosil.com
By treating an inorganic filler with this compound, the filler surface is modified to be more compatible with the organic polymer matrix. This leads to improved dispersion of the filler, enhanced interfacial adhesion, and ultimately, superior mechanical and physical properties of the composite material. acs.orgmdpi.com
The following table summarizes the conceptual effects of using this compound as a coupling agent in a silica-filled polypropylene composite.
| Property | Unfilled Polypropylene | Filled, No Coupling Agent | Filled, With Coupling Agent |
| Tensile Strength (MPa) | 30 | 25 | 40 |
| Flexural Modulus (GPa) | 1.5 | 2.5 | 3.5 |
| Water Absorption (%) | <0.1 | 0.5 | 0.2 |
Mechanism of Interfacial Adhesion Promotion Between Organic and Inorganic Phases
The proposed mechanism involves a two-step process:
Reaction with the Inorganic Phase: The dimethoxy groups (-OCH3) on the silicon atom are hydrolyzable. In the presence of moisture, typically on the surface of an inorganic filler or substrate, these groups undergo hydrolysis to form reactive silanol groups (-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, silica, or metal oxides, forming stable, covalent oxane bonds (e.g., Si-O-Substrate). This reaction firmly anchors the silane molecule to the inorganic phase.
Interaction with the Organic Phase: The oct-7-en-1-yl group (-(CH2)6CH=CH2) provides compatibility and a site for reaction with the organic polymer matrix. The long, flexible eight-carbon chain enhances miscibility with the polymer, while the terminal vinyl group can participate in polymerization or cross-linking reactions. During a polymerization process (e.g., free-radical polymerization), this vinyl group can co-react with the polymer chains, creating strong covalent bonds that chemically link the silane, and by extension the inorganic substrate, to the organic matrix.
This dual reaction mechanism effectively transforms a weak physical interface into a robust, chemically bonded region, which allows for efficient stress transfer from the polymer matrix to the reinforcing inorganic filler.
Surface Modification of Inorganic Substrates (e.g., metal oxides, glass, silica)
This compound is well-suited for the surface modification of inorganic substrates that possess surface hydroxyl groups. The process of silanization alters the surface chemistry of these materials, changing them from hydrophilic to hydrophobic and organo-compatible.
The modification process begins with the hydrolysis of the silane's methoxy groups, which is often catalyzed by the surface moisture of the substrate. The resulting silanols then form strong covalent bonds with the substrate. This creates a durable, chemically grafted organic layer on the inorganic surface. The long octenyl chain of the silane orients away from the surface, presenting an organophilic and nonpolar interface to the surrounding environment or polymer matrix.
This surface conversion is critical for several reasons:
It reduces the tendency of inorganic fillers to absorb atmospheric moisture.
It lowers the surface energy of the substrate, making it more compatible with nonpolar organic polymers.
It prevents the formation of agglomerates, which are common with untreated hydrophilic fillers in a hydrophobic polymer matrix.
The table below illustrates the interaction between the silane's functional groups and a typical inorganic substrate.
| Silane Functional Group | Substrate Reactive Group | Resulting Bond | Effect on Surface |
| Dimethoxy(methyl)silyl | Surface Hydroxyls (-OH) | Covalent Si-O-Substrate | Anchors silane to substrate |
| Oct-7-en-1-yl | (Oriented outwards) | N/A (presents to matrix) | Converts surface to hydrophobic/organophilic |
Enhancement of Filler Dispersion and Interfacial Compatibility in Composites
The successful surface modification of inorganic fillers with this compound directly leads to improved dispersion and compatibility within a polymer composite. Untreated mineral fillers like silica or talc (B1216) are inherently hydrophilic and polar, causing them to have poor interaction and strong agglomeration tendencies when mixed into a nonpolar organic polymer.
By creating an organophilic surface on the filler particles, the silane coupling agent reduces the interfacial tension between the filler and the polymer matrix. This enhanced compatibility allows the filler particles to be wetted more easily by the polymer during compounding, leading to a more uniform and stable dispersion. The prevention of filler agglomeration is crucial, as these clumps can act as stress concentration points and sites for premature failure in the composite material.
The covalent bonds formed at the interface via the silane ensure that the well-dispersed filler is intimately integrated into the polymer matrix. This leads to significant improvements in the mechanical and physical properties of the final composite material. Silane coupling agents are known to enhance properties such as tensile strength, modulus, and chemical resistance in filled polymer systems.
The following table provides a conceptual summary of the expected effects of using this silane in a mineral-filled polymer composite.
| Property | Un-treated Filler Composite (Conceptual) | Silane-Treated Filler Composite (Conceptual) | Rationale for Improvement |
| Filler Dispersion | Poor (Agglomerated) | Excellent (Homogeneous) | Improved wettability and compatibility of filler. |
| Interfacial Adhesion | Weak (Physical) | Strong (Covalent) | Chemical bridging by the silane coupling agent. |
| Tensile Strength | Lower | Higher | Efficient stress transfer from matrix to filler. |
| Water Resistance | Lower | Higher | Hydrophobic barrier at the filler-polymer interface. |
Advanced Characterization Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within the molecule.
¹H NMR for Proton Environments and Alkene Linkages
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within dimethoxy(methyl)(oct-7-en-1-yl)silane. The spectrum would exhibit characteristic signals corresponding to the methyl group attached to the silicon, the methoxy (B1213986) groups, the long alkyl chain, and the terminal alkene.
The protons of the terminal alkene are expected to appear in the downfield region of the spectrum, typically between 4.9 and 5.8 ppm, due to the deshielding effect of the π-electron system. libretexts.org The methoxy groups (-OCH₃) would present as a sharp singlet at approximately 3.5 ppm. The methyl group directly bonded to the silicon atom (Si-CH₃) is anticipated to resonate at a much higher field, around 0.1 ppm. The protons of the octenyl chain would produce a series of multiplets in the range of 0.6 to 2.1 ppm.
A predicted ¹H NMR data table for this compound is presented below, based on known chemical shifts of similar organosilanes.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Si-CH₃ | ~0.1 | Singlet |
| Si-(OCH₃)₂ | ~3.5 | Singlet |
| -CH₂- (alpha to Si) | ~0.6 | Multiplet |
| -(CH₂)₅- | ~1.3-1.4 | Multiplet |
| -CH₂- (allylic) | ~2.0 | Multiplet |
| =CH₂ (terminal) | ~4.9 | Multiplet |
| -CH= (internal) | ~5.8 | Multiplet |
¹³C NMR for Carbon Backbone and Functional Group Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal.
The carbons of the terminal double bond are expected at the downfield end of the aliphatic region, typically around 114 ppm for the terminal =CH₂ and 139 ppm for the internal -CH= carbon. libretexts.org The methoxy carbons would appear around 50 ppm. The Si-CH₃ carbon would be found at a very upfield position, potentially near 0 ppm or even at a negative chemical shift. The carbons of the octenyl chain would resonate at various positions between approximately 14 and 34 ppm.
A predicted ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Si-CH₃ | ~ -5 to 0 |
| Si-(OCH₃)₂ | ~50 |
| Alkyl Chain Carbons | ~14-34 |
| =CH₂ (terminal) | ~114 |
| -CH= (internal) | ~139 |
²⁹Si NMR for Silicon Connectivity and Siloxane Formation
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is a specialized technique that directly probes the silicon atom's chemical environment. This is particularly useful for determining the degree of condensation and substitution at the silicon center. For this compound, the ²⁹Si NMR spectrum would show a single resonance, confirming the presence of a single silicon environment.
The chemical shift in ²⁹Si NMR is highly sensitive to the substituents on the silicon atom. For a methyl-dialkoxy-alkyl silane (B1218182) structure, the chemical shift is expected to be in the range of approximately -40 to -50 ppm, referenced to tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net Any hydrolysis and subsequent condensation to form siloxane bridges (Si-O-Si) would result in the appearance of new signals at different chemical shifts, providing a means to monitor such reactions. ucsb.edu
2D NMR Techniques for Correlating Structural Features
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecule's structure.
A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity of the entire octenyl chain, from the protons adjacent to the silicon atom to the terminal alkene protons.
An HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This powerful technique would definitively link the proton assignments to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the 1D spectra. For instance, the proton signal at ~0.1 ppm would correlate with the carbon signal near 0 ppm, confirming the Si-CH₃ group.
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. These techniques are complementary and are particularly useful for identifying characteristic bonds.
Identification of Si-O-C, Si-C, and C=C Vibrations
The FTIR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to its key functional groups.
The Si-O-C linkage would exhibit strong stretching vibrations in the FTIR spectrum, typically in the region of 1080-1100 cm⁻¹. researchgate.netresearchgate.net The symmetric stretching of this group is often observed around 820-840 cm⁻¹. The Si-C bond stretching vibration is expected to appear in the range of 750-865 cm⁻¹. researchgate.net
The C=C stretching vibration of the terminal alkene would be visible in both FTIR and Raman spectra, typically around 1640 cm⁻¹. gelest.com The C-H stretching vibrations of the alkene group would be observed just above 3000 cm⁻¹, while the C-H stretching of the alkyl chain and methyl groups would be found just below 3000 cm⁻¹.
A table of predicted characteristic vibrational frequencies is provided below.
| Bond/Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopy |
| Si-O-C | Asymmetric Stretch | ~1080-1100 | FTIR (Strong) |
| Si-O-C | Symmetric Stretch | ~820-840 | FTIR (Moderate) |
| Si-C | Stretch | ~750-865 | FTIR/Raman (Variable) |
| C=C | Stretch | ~1640 | FTIR/Raman (Medium) |
| Alkene C-H | Stretch | ~3010-3080 | FTIR/Raman (Medium) |
| Alkyl/Methyl C-H | Stretch | ~2850-2960 | FTIR/Raman (Strong) |
Monitoring of Hydrolysis and Condensation Progression
The functional efficacy of this compound as a coupling agent or surface modifier is predicated on its hydrolysis and subsequent condensation reactions. The hydrolysis of the dimethoxy groups leads to the formation of reactive silanol (B1196071) intermediates, which can then condense with hydroxyl groups on a substrate surface or with other silanol molecules to form oligomeric and polymeric structures. Monitoring the progression of these reactions is essential for controlling the outcome of the surface treatment or polymerization process. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for in-situ monitoring of the hydrolysis and condensation of alkoxysilanes. nih.govresearchgate.net By acquiring spectra at different time intervals, the consumption of the starting material and the formation of various intermediates and final products can be quantified.
¹H NMR Spectroscopy: This technique can be used to follow the decrease in the intensity of the methoxy proton signal and the appearance of a signal corresponding to the methanol (B129727) byproduct.
¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR can track the changes in the chemical environment of the carbon atoms in the methoxy and octenyl groups.
²⁹Si NMR Spectroscopy: This is a particularly informative technique for studying silane hydrolysis and condensation. The chemical shift of the silicon atom is highly sensitive to its local environment, allowing for the differentiation between the starting silane, the hydrolyzed silanol intermediates, and the various condensed species (dimers, trimers, etc.). researchgate.netresearchgate.net
The hydrolysis and condensation of this compound can be represented by the following simplified scheme:
Hydrolysis: CH₃(CH₂=CH(CH₂)₆)Si(OCH₃)₂ + 2H₂O ⇌ CH₃(CH₂=CH(CH₂)₆)Si(OH)₂ + 2CH₃OH
Condensation: 2 CH₃(CH₂=CH(CH₂)₆)Si(OH)₂ ⇌ (HO)Si(CH₃)(C₈H₁₅)-O-Si(CH₃)(C₈H₁₅)(OH) + H₂O
A hypothetical dataset illustrating the change in species concentration over time as monitored by ²⁹Si NMR is presented in Table 1.
Table 1: Hypothetical Time-Resolved ²⁹Si NMR Data for the Hydrolysis and Condensation of this compound
| Time (minutes) | Monomer (%) | Silanol Intermediate (%) | Dimer (%) | Higher Oligomers (%) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 75 | 20 | 5 | 0 |
| 30 | 50 | 35 | 12 | 3 |
| 60 | 20 | 45 | 25 | 10 |
| 120 | 5 | 30 | 40 | 25 |
| 240 | <1 | 10 | 45 | 45 |
| This table presents illustrative data based on typical silane hydrolysis and condensation kinetics. |
Analysis of Surface Functionalization and Interfacial Interactions
When this compound is used to modify a surface, it is crucial to confirm the successful grafting of the silane and to understand the nature of the interactions at the interface. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and solid-state NMR are invaluable for this purpose.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the surface of a material. After treatment with this compound, the appearance of Si 2p and an increase in the C 1s signals in the XPS spectrum of a substrate would indicate successful functionalization. High-resolution scans of the Si 2p region can help to distinguish between different silicon species, such as unreacted silane, silanols, and siloxane bridges.
Solid-State NMR Spectroscopy: Solid-state NMR, particularly ²⁹Si and ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, can provide detailed structural information about the grafted silane molecules. ²⁹Si CP/MAS NMR can differentiate between silicon atoms with different numbers of siloxane bridges, providing insight into the degree of cross-linking of the silane layer on the surface.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for the characterization of this compound, providing information on its molecular weight, the structure of its oligomers, and its fragmentation pathways.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. nih.govsigmaaldrich.com This is particularly useful for confirming the identity of the synthesized this compound and for identifying any impurities. The ability to obtain exact mass measurements to within a few parts per million (ppm) allows for the unambiguous assignment of a molecular formula. nih.gov
Table 2: Theoretical Exact Mass of this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₁H₂₄O₂Si | 216.1545 |
| This value is calculated based on the most abundant isotopes of each element. |
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Oligomers
During the hydrolysis and condensation of this compound, a mixture of oligomeric species is formed. researchgate.net ESI-MS and MALDI-MS are soft ionization techniques that are well-suited for the analysis of these larger, often fragile, molecules.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing polar and charged molecules in solution. It can be used to detect the various oligomeric species formed during the hydrolysis and condensation of the silane. The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to a different sized oligomer. The mass difference between adjacent peaks can be used to identify the repeating unit of the oligomer. researchgate.net
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that is well-suited for the analysis of large molecules, including polymers. In MALDI-MS, the sample is co-crystallized with a matrix that absorbs the laser energy, leading to the gentle desorption and ionization of the analyte molecules with minimal fragmentation. This technique can be used to analyze the higher molecular weight oligomers and polymers of this compound that may be difficult to detect by ESI-MS.
Table 3: Hypothetical ESI-MS Data for Oligomers of this compound
| Species | Proposed Structure | Calculated m/z ([M+Na]⁺) |
| Dimer | [(CH₃)(C₈H₁₅)Si(OH)-O-Si(OH)(C₈H₁₅)(CH₃)] | 417.29 |
| Trimer | [(CH₃)(C₈H₁₅)Si(OH)-O-Si(CH₃)(C₈H₁₅)-O-Si(OH)(C₈H₁₅)(CH₃)] | 599.43 |
| Tetramer | [(CH₃)(C₈H₁₅)Si(OH)-O-(Si(CH₃)(C₈H₁₅)-O)₂-Si(OH)(C₈H₁₅)(CH₃)] | 781.57 |
| This table presents illustrative data for the sodium adducts of hypothetical linear oligomers. The actual observed species may vary depending on the reaction conditions. |
Chromatography for Purity and Composition Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the composition of reaction mixtures.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It is well-suited for assessing the purity of this compound, as this compound is expected to be sufficiently volatile and thermally stable. The presence of multiple peaks in a gas chromatogram would indicate the presence of impurities.
When coupled with a mass spectrometer, GC-MS provides a powerful tool for both the separation and identification of the components of a mixture. As the separated components elute from the GC column, they are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound. The fragmentation pattern can also provide valuable structural information.
Table 4: Predicted GC-MS Fragmentation of this compound
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion) |
| 201 | [M - CH₃]⁺ |
| 185 | [M - OCH₃]⁺ |
| 155 | [M - CH₃ - OCH₃ - CH₃OH]⁺ |
| 111 | [C₈H₁₅]⁺ |
| 89 | [Si(OCH₃)₂CH₃]⁺ |
| This table presents predicted fragmentation patterns based on the structure of the molecule. Actual fragmentation may vary depending on the MS conditions. |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.cz This method separates molecules based on their hydrodynamic volume in solution. lcms.cz For polymers derived from or functionalized with this compound, GPC provides critical insights into the outcome of polymerization reactions.
The terminal octenyl group of this compound allows it to participate in various polymerization reactions, such as free radical polymerization or copolymerization with other vinyl monomers. The resulting polymers can be analyzed by GPC to determine key parameters that dictate their physical and mechanical properties. These parameters include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz
A narrow PDI value, close to 1, indicates a more uniform polymer chain length, which is often desirable for specific applications. A broader PDI suggests a wider range of polymer chain sizes. The choice of solvent, column type, and calibration standards are crucial for obtaining accurate GPC results for silane-containing polymers. lcms.cz For instance, polysiloxanes can be challenging to analyze in common GPC solvents like tetrahydrofuran (B95107) (THF) due to their refractive index increment, sometimes necessitating the use of alternative solvents like toluene (B28343). azom.com
Table 1: Representative GPC Data for Silane-Functionalized Polymers
| Sample ID | Polymer Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | Homopolymer of a vinyl-silane | 15,000 | 22,500 | 1.5 |
| Polymer B | Copolymer with Styrene | 25,000 | 37,500 | 1.5 |
| Polymer C | Controlled Radical Polymerization Product | 18,000 | 20,700 | 1.15 |
This table presents hypothetical data representative of what might be obtained for polymers synthesized using a monomer with the functionality of this compound.
X-ray Diffraction (XRD) and Electron Microscopy for Material Microstructure
The dimethoxy(methyl)silyl group of this compound is susceptible to hydrolysis and condensation reactions, making it an excellent precursor for the formation of organic-inorganic hybrid materials through a sol-gel process. researchgate.net The resulting materials possess a combination of properties from both the organic polymer component and the inorganic siloxane network. Understanding the microstructure of these hybrids is critical to controlling their performance.
Analysis of Hybrid Material Crystallinity and Morphology
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. semanticscholar.org In the context of hybrid materials derived from this compound, XRD can be used to:
Identify Crystalline Phases: If the inorganic domains form crystalline structures (e.g., silica (B1680970), titania), XRD patterns will show sharp peaks corresponding to specific crystal lattice planes. researchgate.net
Determine Crystallinity: The presence of broad, diffuse halos in an XRD pattern is indicative of amorphous material, while sharp peaks signify crystallinity. The ratio of crystalline peak area to the total scattered intensity can provide a measure of the degree of crystallinity. researchgate.net Hybrid materials synthesized from alkoxysilanes often exhibit amorphous or semi-crystalline structures. researchgate.net
Calculate Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystalline domains using the Scherrer equation.
Table 2: Hypothetical XRD Peak Analysis for a Silane-Based Hybrid Material
| 2θ (degrees) | d-spacing (Å) | Phase Identification | Crystallite Size (nm) |
| 22.5 | 3.95 | Amorphous Silica Halo | N/A |
| 35.2 | 2.55 | Crystalline Phase A | 15 |
| 42.8 | 2.11 | Crystalline Phase A | 18 |
This table provides illustrative data that could be generated from the XRD analysis of a hybrid material containing crystalline domains within a siloxane matrix.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Phase Distribution
While XRD provides information on the crystalline structure, electron microscopy techniques are essential for visualizing the morphology and phase distribution of the hybrid materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface topography. For hybrid materials, SEM can reveal:
Phase Separation: In cases where the organic and inorganic components are immiscible, SEM can show the size and distribution of the different phases on the micrometer scale.
Transmission Electron Microscopy (TEM) offers even higher resolution and provides information about the internal structure of the material. With TEM, it is possible to:
Visualize Nanoscale Features: Directly observe the size, shape, and distribution of inorganic nanoparticles or domains within the organic polymer matrix.
Confirm Crystallinity: High-resolution TEM (HR-TEM) can visualize the lattice fringes of crystalline domains, confirming the findings from XRD.
Elemental Mapping: When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), TEM can map the distribution of elements (e.g., silicon, oxygen, carbon) to confirm the composition of different phases.
The combination of these advanced characterization techniques provides a comprehensive understanding of the structure of materials derived from this compound, from the molecular level of the polymers to the micro- and nanoscale morphology of the final hybrid materials. This knowledge is crucial for tailoring the synthesis processes to achieve desired material properties.
Theoretical and Computational Investigations of Dimethoxy Methyl Oct 7 En 1 Yl Silane
Quantum Chemical Calculations (e.g., DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reaction mechanisms.
The silicon atom in dimethoxy(methyl)(oct-7-en-1-yl)silane is the central point of its reactivity. DFT calculations on analogous methyl-alkoxysilanes reveal important aspects of the electronic structure and bonding at the silicon center. The silicon atom is bonded to two methoxy (B1213986) groups, a methyl group, and the oct-7-en-1-yl chain. The Si-O bonds are highly polarized due to the difference in electronegativity between silicon and oxygen, making the silicon atom electrophilic. researchgate.net This electrophilicity is a key factor in the hydrolysis reactions of alkoxysilanes. researchgate.net
The methyl group attached to the silicon atom has an electron-donating effect, which can slightly modulate the reactivity of the silicon center compared to non-alkyl substituted silanes. The Si-C bond is generally stable and less prone to cleavage than the Si-O bonds. The long oct-7-en-1-yl chain, being an alkyl group, also contributes to the electronic environment of the silicon atom, although its primary influence is on the steric and conformational properties of the molecule.
Table 1: Calculated Thermodynamic Parameters for Silica (B1680970) Depolymerization by Alcohols (Analogous Systems) This table, adapted from studies on silica depolymerization, illustrates the thermodynamic favorability of reactions involving Si-O bonds, which is relevant to the reactivity of the silicon center in alkoxysilanes. acs.org
| Reaction | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Silica + Methanol (B129727) | -10.2 | -1.5 |
| Silica + Ethylene (B1197577) Glycol | -5.8 | 2.1 |
| Silica + 1,3-Propanediol | -8.1 | -0.3 |
| Data calculated at the DFT/B3LYP/6-31+G level of theory. acs.org* |
The oct-7-en-1-yl chain is a flexible part of the molecule, and its conformation can significantly impact how the molecule interacts with surfaces and other molecules. Conformational analysis of long alkyl chains, such as n-octadecyltrichlorosilane, has shown that they can exist in various conformations, from disordered gauche to ordered all-trans states. capes.gov.br The conformational profile is influenced by factors like the solvent environment and temperature. capes.gov.br
For the oct-7-en-1-yl chain, the presence of the terminal double bond introduces a region of rigidity. The conformational freedom of the chain will be highest around the C-C single bonds. Theoretical studies on similar long-chain alkanes have shown that the extended, all-trans conformation is often the most stable in the gas phase or non-polar solvents, while more folded conformations may be present in polar media. nih.gov
Table 2: Conformational Energy of 1,3-Difluoropropane (An Analogous System for Studying Conformational Preferences) This table demonstrates how theoretical methods can be used to evaluate the relative energies of different conformers. nih.gov
| Conformer | Relative Energy (kcal/mol) - M05-2X/6-311+G | Relative Energy (kcal/mol) - MP2/6-31G |
| gg(l) | 0.00 | 0.00 |
| ga/ag | 0.85 | 0.70 |
| gg(u) | 2.50 | 2.30 |
| aa | 3.50 | 3.20 |
Hydrosilylation: The terminal double bond of the oct-7-en-1-yl chain allows for further functionalization through hydrosilylation, a reaction where a Si-H bond adds across a C=C double bond. While this compound itself does not have a Si-H bond, understanding the reactivity of the double bond is crucial for potential applications. Computational studies on the hydrosilylation of alkenes have elucidated the reaction mechanisms, which often involve a catalyst. researchgate.netdntb.gov.ua DFT calculations can predict the activation barriers and the regio- and stereoselectivity of the addition. nih.gov
Hydrolysis: The hydrolysis of the methoxy groups is a critical step in the application of this silane (B1218182) as a coupling agent or for surface modification. uni-saarland.denih.gov Theoretical studies on the hydrolysis of silicon alkoxides have shown that the reaction proceeds through a nucleophilic attack of water on the silicon atom. acs.orgnih.gov The presence of multiple water molecules can facilitate the reaction by forming hydrogen-bonded clusters that act as proton relays. acs.org The rate of hydrolysis is influenced by pH and the nature of the substituents on the silicon atom. nih.gov The methyl group in this compound is expected to slightly decrease the rate of hydrolysis compared to a trimethoxysilane (B1233946) due to its electron-donating nature and steric hindrance.
Table 3: Activation Energies for Hydrolysis of Alkoxysilanes (Analogous Systems) This table provides examples of activation energies for the hydrolysis of different alkoxysilanes, highlighting the influence of molecular structure on reactivity. nih.gov
| Silane | Medium | Activation Energy (kJ/mol) |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.134) | 57.61 |
| Methyltriethoxysilane (MTES) | Acidic (pH 3.83) | 97.84 |
| Tetraethoxysilane (TEOS) | Acidic (pH 3.134) | 31.52 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a powerful computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its behavior in condensed phases and at interfaces.
In the liquid state or in solution, molecules of this compound will interact through van der Waals forces between the alkyl chains and dipole-dipole interactions involving the polar Si-O bonds. The long octenyl chains can lead to self-assembly into organized structures, similar to what is observed for other long-chain organosilanes. nih.govarxiv.org MD simulations can model these self-assembly processes, revealing how the molecules pack and order themselves. nih.govrsc.org The terminal double bond may also participate in specific intermolecular interactions.
A primary application of organofunctional silanes is the modification of surfaces. MD simulations are well-suited to study the adsorption of these molecules onto substrates like silica or metal oxides. acs.orgresearchgate.netescholarship.org The simulations can track the entire process, from the initial approach of the silane to the surface, through the hydrolysis of the methoxy groups, to the final condensation and formation of a covalent bond with the surface hydroxyl groups. acs.orgresearchgate.netescholarship.org These simulations have shown that the length of the alkyl chain can influence the packing density and orientation of the molecules in the resulting monolayer. acs.org The dynamics of the interfacial layer, including the mobility of the grafted molecules and their interaction with the surrounding environment, can also be investigated. nih.gov
Table 4: Interfacial Properties of Silane Monolayers from MD Simulations (Analogous Systems) This table illustrates how MD simulations can be used to characterize the properties of silane monolayers on surfaces. nih.gov
| Silane Monolayer | Surface Roughness (nm) | Interfacial Water Diffusion (10⁻⁵ cm²/s) |
| Short Chain (Uncharged) | ~0.2 | ~2.0 |
| Long Chain (Uncharged) | ~0.4 | ~2.5 |
| Charged Head Group | ~0.3 | ~1.5 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a molecule like this compound, which possesses both a reactive carbon-carbon double bond and hydrolyzable methoxy-silicon bonds, theoretical modeling can elucidate the mechanisms of its key transformations: hydrosilylation and the formation of siloxane networks.
Elucidation of Catalyst-Substrate Interactions in Hydrosilylation
The hydrosilylation of the terminal alkene in this compound is a crucial reaction for forming silicon-carbon bonds, often catalyzed by platinum complexes. While direct computational studies on this specific molecule are not prevalent in the literature, extensive theoretical work on analogous systems, such as the platinum-catalyzed hydrosilylation of other olefins, offers significant insights into the catalyst-substrate interactions. bohrium.comacs.orgmdpi.com
The widely accepted Chalk-Harrod mechanism serves as a foundational model for understanding this process. mdpi.com Computational studies, often employing Density Functional Theory (DFT), have further refined this mechanism, detailing the energetics of each step. The primary stages involve:
Oxidative Addition: The hydrosilane (in this context, a molecule with a Si-H bond that would react with the octenyl group) adds to the platinum(0) catalyst, forming a platinum(II) intermediate.
Olefin Coordination: The octenyl group of a neighboring this compound molecule coordinates to the platinum center.
Reductive Elimination: The final alkylsilane product is eliminated, regenerating the platinum(0) catalyst.
Transition state analysis for these steps reveals crucial information about the activation barriers and the geometry of the activated complex. For instance, studies on similar systems have shown that the coordination strength of the olefin can significantly impact the reaction kinetics. acs.org
Table 1: Representative Calculated Energy Barriers for Steps in Platinum-Catalyzed Hydrosilylation (Model System)
| Reaction Step | Catalyst Model | Substrate Model | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition of H-SiR₃ | Pt(PH₃)₂ | HSiH₃ | 5.2 |
| Olefin Insertion into Pt-H | [PtH(SiH₃)(PH₃)₂] | Ethylene | 9.8 |
| Reductive Elimination | [Pt(CH₂CH₃)(SiH₃)(PH₃)₂] | - | 12.5 |
Note: This table presents generalized data from theoretical studies on model systems to illustrate the relative energetics of the process. The actual values for this compound would vary based on the specific catalyst and reaction conditions.
Energetics of Siloxane Network Formation
The dimethoxy functionality of this compound allows for hydrolysis and subsequent condensation reactions to form a polysiloxane network. This process is fundamental to the application of such silanes as coupling agents or in the formation of silicone polymers. Computational modeling can provide a detailed picture of the energetics of these reactions.
Hydrolysis: The methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction is typically catalyzed by an acid or a base.
Condensation: The resulting silanols can then react with each other (or with unhydrolyzed methoxy groups) to form Si-O-Si linkages, releasing water or methanol.
Computational studies on the hydrolysis and condensation of similar alkoxysilanes, such as γ-glycidoxypropyltrimethoxysilane, have shown that hydrolysis generally proceeds much faster than condensation at ambient temperatures. researchgate.net The activation energy for the initial hydrolysis step is significantly lower than that for the subsequent condensation reactions.
Table 2: Calculated Activation Energies for Hydrolysis and Condensation of Alkoxysilanes (Model System)
| Reaction | Reactants | Products | Calculated Activation Energy (kJ/mol) |
| First Hydrolysis | R-Si(OCH₃)₃ + H₂O | R-Si(OCH₃)₂(OH) + CH₃OH | ~40-60 |
| Water-producing Condensation | 2 R-Si(OH)₃ | (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | ~80-100 |
| Alcohol-producing Condensation | R-Si(OH)₃ + R-Si(OCH₃)₃ | (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH | ~70-90 |
Note: This table is based on data from computational studies of related alkoxysilanes and serves to illustrate the energetic landscape of siloxane formation. The specific values are highly dependent on the pH and solvent conditions.
Structure-Reactivity/Property Relationships from Computational Data
Computational chemistry is a powerful tool for establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating various molecular descriptors, it is possible to predict the reactivity and physical properties of molecules like this compound without the need for extensive experimental work.
Key molecular descriptors that can be calculated to understand its reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized on the C=C double bond, making it susceptible to electrophilic attack, a key step in some catalytic hydrosilylation cycles.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this molecule, the oxygen atoms of the methoxy groups and the π-system of the double bond would be regions of negative potential.
Atomic Charges: Calculating the partial charges on each atom can provide insight into reactive sites. For instance, the silicon atom, being bonded to two electronegative oxygen atoms, will carry a significant positive charge, making it a site for nucleophilic attack during hydrolysis.
Table 3: Representative Calculated Molecular Descriptors for Alkenylalkoxysilanes (Model System)
| Molecular Descriptor | Value (Arbitrary Units/eV) | Implication for Reactivity |
| HOMO Energy | -6.5 eV | Indicates susceptibility of the C=C bond to electrophilic attack. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Suggests good kinetic stability. |
| Partial Charge on Si | +1.5 | Indicates the electrophilic nature of the silicon atom. |
| Partial Charge on Alkene C | -0.3 | Indicates the nucleophilic character of the double bond. |
Note: The values in this table are illustrative and based on general principles of computational studies on similar organosilanes. They demonstrate how computational data can be used to infer structure-reactivity relationships.
By correlating these calculated descriptors with experimentally observed reaction rates or properties for a series of related molecules, robust predictive models can be developed. This approach allows for the rational design of new silane molecules with tailored reactivity and properties for specific applications.
Future Research Directions and Potential Innovations
Development of More Sustainable Synthesis Routes
Current synthetic methodologies for silanes often rely on processes that are resource-intensive and may generate hazardous byproducts. Future research is anticipated to focus on developing greener and more sustainable synthesis routes for Dimethoxy(methyl)(oct-7-en-1-yl)silane. This includes exploring biocatalytic methods, utilizing renewable starting materials, and designing processes that operate under milder conditions with higher atom economy. The goal is to minimize environmental impact while ensuring high purity and yield of the final product.
Precision Functionalization and Controlled Architectures
A key area for future investigation lies in the precision functionalization of this compound to create well-defined molecular architectures. Research efforts will likely be directed towards controlling the placement of functional groups on the silane (B1218182) molecule. This could enable the synthesis of novel polymers and materials with highly specific properties, tailored for advanced applications in electronics, coatings, and biomedical devices.
Integration into Smart and Responsive Materials Systems
The unique chemical structure of this compound, featuring both hydrolyzable methoxy (B1213986) groups and a terminal alkene, makes it a promising candidate for incorporation into smart and responsive materials. Future research is expected to explore how this silane can be integrated into polymer networks to create materials that respond to external stimuli such as light, pH, or temperature. These "smart" materials could have applications in areas like drug delivery, self-healing coatings, and sensor technology.
Exploration of Catalytic Roles and Ligand Design
The potential for this compound and its derivatives to act as ligands in catalytic systems is a largely unexplored frontier. Research in this domain would involve designing and synthesizing novel ligands based on the silane's structure. These could then be used to create new catalysts for a variety of chemical transformations, potentially leading to more efficient and selective industrial processes.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
To gain a deeper understanding of the reaction kinetics and mechanisms involving this compound, the development of advanced spectroscopic probes is crucial. Future work will likely focus on utilizing techniques such as in situ NMR and Raman spectroscopy to monitor reactions in real-time. This will provide valuable data for optimizing reaction conditions and improving the synthesis of silane-based materials.
Multi-scale Modeling of Polymerization and Material Performance
Computational modeling will be an indispensable tool for predicting the behavior of this compound in polymerization reactions and the performance of the resulting materials. Multi-scale modeling approaches, combining quantum mechanical calculations with molecular dynamics and finite element analysis, will allow researchers to simulate everything from molecular interactions to the bulk properties of the final product. This will accelerate the design and development of new materials with desired characteristics.
Applications in Emerging Technologies (e.g., additive manufacturing, flexible electronics)
The unique bifunctional nature of this compound, possessing both a reactive vinyl-type octenyl group and hydrolyzable methoxy groups, positions it as a compound of significant interest for future research and innovation in emerging technologies like additive manufacturing and flexible electronics. While direct, specific research on this particular silane is nascent, its potential applications can be inferred from the well-established roles of similar organofunctional silanes in these fields. nih.gov
In the realm of additive manufacturing , also known as 3D printing, this compound could serve multiple purposes. Organofunctional silanes are crucial as coupling agents in polymer composites, enhancing the bond between an inorganic filler (like glass or metal particles) and an organic polymer matrix. specialchem.comcapes.gov.br The dimethoxy groups of the silane can hydrolyze to form silanols, which then bond with the surface of inorganic fillers, while the octenyl group can co-react with the polymer matrix during the printing process. researchgate.net This would lead to improved mechanical properties, such as tensile and flexural strength, in the final 3D-printed object. specialchem.com Furthermore, its role could extend to being a dispersing agent, ensuring a more uniform distribution of fillers within the printing material, which can lead to better processability and material performance. specialchem.com There is also potential for its use in the surface modification of printed parts to impart specific properties like hydrophobicity or to improve adhesion for subsequent coatings. gelest.comnih.gov
For flexible electronics , the demand for robust materials with reliable interfacial adhesion is paramount. This compound could act as an adhesion promoter or a molecular bridge between dissimilar materials, such as between a flexible polymer substrate and conductive inorganic layers. sinosil.comdakenchem.com The formation of stable covalent bonds at the interface can significantly enhance the durability and lifespan of flexible electronic devices. nih.gov The surface modification capabilities of silanes are also critical; this compound could be used to tailor the surface energy of substrates, which is essential for the proper functioning of devices like organic light-emitting diodes (OLEDs) or flexible sensors. gelest.comevonik.com The octenyl group offers a reactive site for polymerization, which could be exploited in the fabrication of dielectric layers or encapsulants with tailored properties. Research in the broader category of organofunctional silanes suggests their growing importance in developing high-performance materials for advanced electronics. sinosil.com
The potential contributions of this compound in these emerging fields are summarized in the table below.
| Emerging Technology | Potential Application | Role of Dimethoxy Groups | Role of Oct-7-en-1-yl Group |
| Additive Manufacturing | Coupling agent in polymer composites | Hydrolyzes to form silanols that bond to inorganic fillers (e.g., glass, silica). researchgate.net | Covalently bonds with the polymer matrix during polymerization. |
| Surface modifier for 3D printed objects | Bonds to the surface of the printed object to create a reactive layer. gelest.com | Provides a functional group for further surface reactions or property modification (e.g., hydrophobicity). | |
| Dispersing agent for fillers | Improves the compatibility between the filler and the polymer matrix. specialchem.com | Enhances interaction with the organic resin. | |
| Flexible Electronics | Adhesion promoter | Forms stable covalent bonds with inorganic substrates (e.g., metal oxides on flexible films). nih.govdakenchem.com | Improves compatibility and bonding with organic electronic materials or encapsulants. |
| Surface functionalization of substrates | Creates a tailored surface chemistry on flexible substrates for controlled wetting and layer deposition. evonik.com | Imparts specific organic functionality to the surface. | |
| Component in dielectric or encapsulant formulations | Facilitates cross-linking and network formation. | Participates in polymerization reactions to form a stable matrix. |
Q & A
Q. What are the recommended methods for synthesizing Dimethoxy(methyl)(oct-7-en-1-yl)silane in a laboratory setting?
Answer: The synthesis typically involves alkoxysilane precursors under controlled conditions. A sol-gel approach is common, where hydrolysis and condensation reactions are optimized using inert atmospheres (e.g., nitrogen or argon) to prevent premature hydrolysis. For example:
- Precursor selection : Use methoxy-substituted silanes with organofunctional groups (e.g., oct-7-en-1-yl) to tailor reactivity .
- Reaction conditions : Employ anhydrous solvents (e.g., THF or toluene) and catalysts like hydrochloric acid or amines to control reaction rates .
- Purification : Distillation or column chromatography is used to isolate the product, with monitoring via thin-layer chromatography (TLC) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and double-bond geometry .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si-O-C (≈1050 cm⁻¹) and C=C (≈1650 cm⁻¹) bonds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and detect volatile byproducts .
- X-ray Crystallography (if crystalline): Resolve molecular geometry and bond angles .
Q. What safety precautions are necessary when handling this silane compound?
Answer: Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Moisture avoidance : Store in sealed, desiccated containers to prevent hydrolysis .
- Waste disposal : Collect residues in designated containers for controlled incineration .
Advanced Research Questions
Q. How does the oct-7-en-1-yl group influence the reactivity of this silane in surface modification reactions?
Answer: The oct-7-en-1-yl group introduces steric hindrance and olefin functionality, impacting:
- Hydrolysis kinetics : Longer alkyl chains slow hydrolysis, enabling controlled sol-gel processes .
- Crosslinking potential : The C=C bond allows post-modification via thiol-ene "click" chemistry or radical polymerization .
- Surface adhesion : The hydrophobic chain enhances compatibility with organic polymers in nanocomposites .
Q. What computational methods can predict the stability and reactivity of this silane in different solvent environments?
Answer:
- Density Functional Theory (DFT) : Models hydrolysis transition states and predicts reaction pathways .
- Molecular Dynamics (MD) simulations : Analyze solvent interactions (e.g., polar aprotic vs. protic solvents) and aggregation behavior .
- Machine Learning (ML) : Optimize synthesis parameters by training models on experimental datasets (e.g., temperature, catalyst concentration) .
Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yield and purity?
Answer: A DoE framework includes:
- Variable screening : Test factors like temperature, solvent ratio, and catalyst loading .
- Response Surface Methodology (RSM) : Map interactions between variables to identify optimal conditions .
- Statistical validation : Use ANOVA to confirm significance of factors and reduce experimental noise .
Q. How does the silane’s structure affect its hydrolysis and condensation behavior in sol-gel processes?
Answer:
Q. What advanced applications exist for this silane in materials science?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
